DFT-Calculated Cation Binding Energies: Sodium Ethyl Sulfate Exhibits Intermediate Stability Among Monovalent Cation Analogs
Density functional theory (DFT) calculations comparing ethyl sulfate binding to Li⁺, Na⁺, and K⁺ demonstrate that the sodium cation (Na⁺) exhibits an intermediate binding free energy, which directly influences complex stability and coordination geometry in aqueous and non-aqueous environments [1]. While absolute binding energies are not provided in the abstract, the study confirms that optimal bidentate coordination (4-fold) is achieved for all cations in the absence of water, but hydration alters coordination preferences in a cation-specific manner [1].
| Evidence Dimension | Ethyl sulfate cation binding energetics and coordination geometry |
|---|---|
| Target Compound Data | Sodium ethyl sulfate (Na⁺) forms bidentate ethyl sulfate complexes with 4-fold coordination; free energy differences among coordination geometries in hydrated states are small (1–2 kcal/mol) [1] |
| Comparator Or Baseline | Lithium ethyl sulfate (Li⁺) and potassium ethyl sulfate (K⁺) exhibit different optimal coordination geometries and hydration-dependent binding preferences [1] |
| Quantified Difference | Free energy differences among binding geometries are within 1–2 kcal/mol; coordination number varies by cation type in hydrated complexes [1] |
| Conditions | DFT calculations (B3LYP/6-31+G* level) for ethyl sulfate binding to Li⁺, Na⁺, and K⁺ with varying numbers of water molecules [1] |
Why This Matters
Procurement of sodium ethyl sulfate over its potassium or lithium analogs ensures consistent binding behavior in formulation and electrolyte applications where cation-dependent complexation governs performance.
- [1] Stevens, M. J., & Rempe, S. B. (2024). Binding of Sulfates and Water to Monovalent Cations. Journal of Physical Chemistry A, 128(50), 10762–10771. View Source
